molecular formula C18H23N3OS B4887058 N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

Katalognummer B4887058
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: FMOJWDDPQOCIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, commonly known as ITI-214, is a small molecule drug candidate that has shown potential in treating various diseases. The compound belongs to the class of phosphodiesterase 1 (PDE1) inhibitors and has been found to have several biochemical and physiological effects.

Wirkmechanismus

ITI-214 works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, an enzyme that is involved in the regulation of intracellular signaling pathways. By inhibiting N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, ITI-214 increases the levels of cyclic nucleotides, which are important signaling molecules in the body. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of cellular processes such as inflammation, neuroprotection, and synaptic plasticity.
Biochemical and Physiological Effects
ITI-214 has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ITI-214 has also been found to enhance neuroprotection by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, ITI-214 has been shown to improve cognitive function by enhancing synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of ITI-214 is that it has a high degree of selectivity for N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, which reduces the risk of off-target effects. Additionally, ITI-214 has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of ITI-214 is that it has a relatively short half-life, which may limit its efficacy in some applications.

Zukünftige Richtungen

There are several future directions for the development of ITI-214. One potential application is in the treatment of Alzheimer's disease, where ITI-214 has shown promise in reducing inflammation and improving cognitive function. Another potential application is in the treatment of Parkinson's disease, where ITI-214 has been found to enhance neuroprotection and reduce motor deficits. Additionally, ITI-214 may have applications in the treatment of multiple sclerosis, where it has been found to reduce inflammation and enhance remyelination. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
Conclusion
ITI-214 is a promising small molecule drug candidate that has shown potential in treating various diseases. The compound works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine and has been found to have several biochemical and physiological effects. ITI-214 has been extensively studied in preclinical models and has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to the compound, there are several future directions for the development of ITI-214. Further research is needed to fully understand the potential of ITI-214 in these and other applications.

Synthesemethoden

ITI-214 can be synthesized using a multistep process that involves the reaction of 4-isopropylphenyl hydrazine with 1,3-thiazol-4-carbonyl chloride to form the intermediate compound. The intermediate compound is then reacted with piperidine to form the final product, ITI-214. The synthesis method has been optimized to produce a high yield of pure ITI-214.

Wissenschaftliche Forschungsanwendungen

ITI-214 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ITI-214 has also been studied for its potential to improve cognitive function, reduce inflammation, and enhance neuroprotection.

Eigenschaften

IUPAC Name

[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13(2)14-5-7-15(8-6-14)20-16-4-3-9-21(10-16)18(22)17-11-23-12-19-17/h5-8,11-13,16,20H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOJWDDPQOCIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.